2-Methoxyanthraquinone
Overview
Description
2-Methoxyanthraquinone is a natural product found in Jatropha curcas, Gynochthodes officinalis, and Prismatomeris tetrandra with data available.
Scientific Research Applications
Antibacterial Activity
- 2-Methoxyanthraquinone exhibits antibacterial properties. A study demonstrated its effectiveness against Salmonella enterica, particularly when converted into glycosylated derivatives. These derivatives showed enhanced in vitro antibacterial activity compared to their aglycons (Mfonku et al., 2020).
Photochemical Properties
- This compound is involved in photochemical reactions, such as nucleophilic substitution with amines and other nucleophiles. For example, this compound undergoes photochemical substitution with ammonia, producing different anthraquinone derivatives depending on oxygen availability during the reaction (Griffiths & Hawkins, 1975).
Antiosteoporotic Activity
- A study focusing on Morinda officinalis isolated this compound among other compounds, showing its potential in promoting osteoblast proliferation and inhibiting osteoclast activity. This suggests its possible use in therapies against osteoporosis (Wu et al., 2009).
Synthetic Applications
- This compound is a key compound in synthetic chemistry, used in various chemical reactions to produce hydroxyanthraquinones and other derivatives. Its reactivity and the ability to undergo transformations like demethylation are significant for synthesizing new compounds (Preston et al., 1983).
Biological Activity Inhibition
- Research has shown that derivatives of this compound can act as inhibitors for human leukocyte elastase and cathepsin G, important in diseases involving abnormal degradation of connective tissue, such as pulmonary emphysema and rheumatoid arthritis (Zembower et al., 1992).
Chemical Constituents in Plants
- Studies on the roots of plants like Morinda officinalis have identified this compound as a key chemical constituent. This discovery contributes to understanding the chemical makeup of medicinal plants and their potential therapeutic uses (Zhang et al., 2010).
Photochemical Behavior Study
- An investigation into the photochemical behavior of this compound revealed that it undergoes photoreduction to anthrahydroquinones under specific conditions, an important aspect in the study of photochemistry (Ahmed et al., 1973).
Photophysical and Photochemical Processes
- A study using femtosecond transient absorption spectroscopy explored the photophysical and photochemical processes of 1-acetoxy-2-methoxyanthraquinone, a derivative of this compound. This research contributes to understanding the dynamics of photochemical reactions at the molecular level (Pritchina et al., 2007).
Properties
CAS No. |
3274-20-2 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-18-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 |
InChI Key |
APLQXUAECQNQFE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
3274-20-2 | |
vapor_pressure |
6.85e-11 mmHg |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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